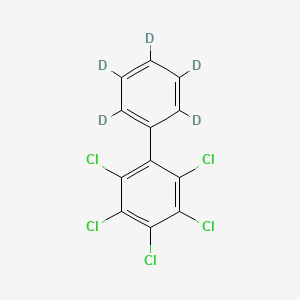
2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled derivative of 2,3,4,5,6-pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health impacts . The deuterium labeling is often used in scientific research to study the compound’s behavior and interactions in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the reaction . The deuterium-labeled version, 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5, is synthesized by incorporating deuterium atoms into the biphenyl structure before chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,4,5,6-pentachlorobiphenyl, involves large-scale chlorination processes. These processes are conducted in reactors designed to handle the corrosive nature of chlorine gas and the high temperatures required for the reaction . The deuterium-labeled compounds are produced in smaller quantities, often in specialized facilities that can handle the precise conditions needed for deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .
Applications De Recherche Scientifique
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Environmental Studies: To track the movement and degradation of PCBs in the environment.
Toxicology: To study the toxic effects of PCBs on living organisms.
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of PCBs in biological systems.
Analytical Chemistry: As a standard for calibrating instruments and validating analytical methods.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the detoxification and elimination of foreign substances from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies . This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs .
Propriétés
Formule moléculaire |
C12H5Cl5 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D |
Clé InChI |
GGMPTLAAIUQMIE-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


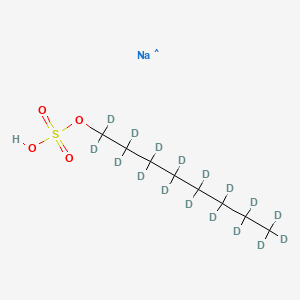
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
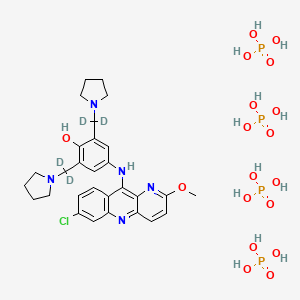
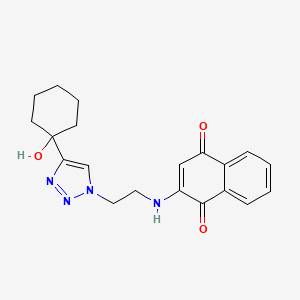
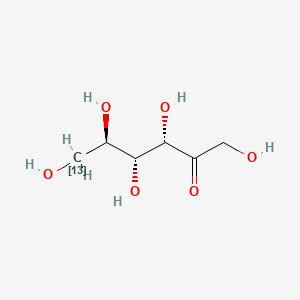
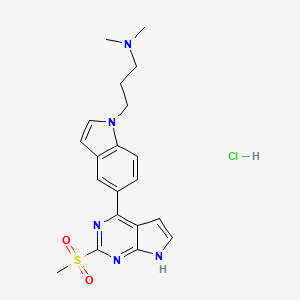
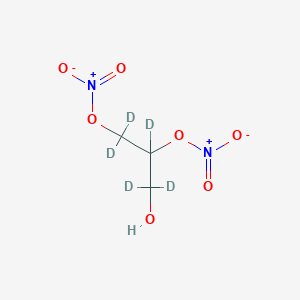
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
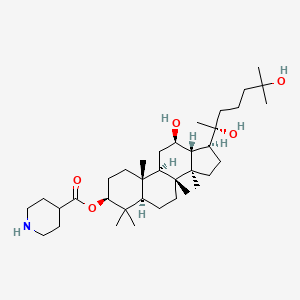
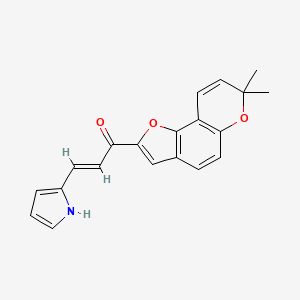
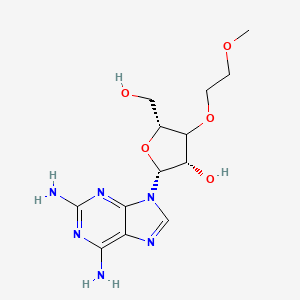
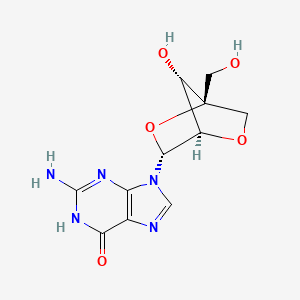
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
